![molecular formula C10H9NO2 B1601688 Methyl indole-1-carboxylate CAS No. 39203-20-8](/img/structure/B1601688.png)
Methyl indole-1-carboxylate
Overview
Description
Methyl indole-1-carboxylate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl Indole-1-carboxylate, also known as Methyl 1H-indole-1-carboxylate, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for treating various disorders Indole derivatives are known to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes that contribute to these biological effects.
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. For instance, tryptophan, an indole-containing compound, is degraded in higher plants to produce indole-3-acetic acid . Another example is the conversion of tryptamine, which can be deaminated by monoamine oxidases A and B, highly expressed in the colonic epithelium and liver
Result of Action
Indole derivatives are known to exhibit various biological activities , suggesting that this compound may have similar effects. For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
Methyl 1H-indole-1-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is a part of the indole derivatives that show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
Methyl 1H-indole-1-carboxylate has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It also plays a role in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Methyl 1H-indole-1-carboxylate exerts its effects at the molecular level. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . It also involves in the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .
Metabolic Pathways
Methyl 1H-indole-1-carboxylate is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Biological Activity
Methyl indole-1-carboxylate is a compound of growing interest in pharmacology due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings.
Synthesis of this compound
This compound can be synthesized through several methods, including the Fischer indole synthesis and various electrophilic substitution reactions. The compound serves as a precursor for more complex structures, including Bcl-2 inhibitors and tetracyclic indolines, highlighting its utility in medicinal chemistry .
1. Anticancer Properties
This compound and its derivatives have demonstrated significant anticancer activity. For instance, derivatives of indole compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT 116) with IC50 values indicating potent activity .
2. Neuroprotective Effects
Research indicates that indole derivatives possess neuroprotective properties. This compound may enhance blood-brain barrier penetration and exhibit antioxidant effects, potentially making it beneficial in neurodegenerative disorders such as Alzheimer's disease .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Table 1: Summary of Biological Activities of this compound Derivatives
Study | Activity | Cell Line/Model | IC50 Value |
---|---|---|---|
Zhang et al. (2023) | Anticancer | HCT 116 | 6.76 µg/mL |
Hu et al. (2005) | Cytotoxicity | K562 leukemia cells | Not specified |
Recent Study | Antimicrobial | Various bacterial strains | Not specified |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Cholinesterase Inhibition : Some derivatives exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease by preventing the breakdown of acetylcholine .
- Metal Chelation : Certain studies have highlighted the metal-chelating ability of methyl indole derivatives, which may play a role in their neuroprotective effects by reducing oxidative stress .
Scientific Research Applications
Chemical Synthesis
Methyl indole-1-carboxylate serves as an important reactant in the synthesis of various biologically active compounds. Its applications include:
- Preparation of Bcl Inhibitor Obatoclax : this compound is utilized as a precursor in the synthesis of Obatoclax, a potent inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are critical in regulating apoptosis .
- Synthesis of Tetracyclic Indolines : It acts as a reactant for producing tetracyclic indolines, which have shown potential in drug development due to their diverse biological activities .
- Friedel-Crafts Alkylation : The compound is also involved in Friedel-Crafts reactions, which are essential for introducing alkyl groups into aromatic compounds, thus expanding the synthetic utility of indoles .
Biological Activities
This compound exhibits various biological properties that make it a candidate for therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds derived from it have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : Research has demonstrated that certain methylindole derivatives can inhibit biofilm formation by resistant strains of Candida albicans, suggesting potential applications in treating fungal infections .
Case Study: Antimicrobial Efficacy
A study screened various methylindoles for their effects on fluconazole-resistant C. albicans biofilm formation. Methyl indole derivatives like 1-methylindole-2-carboxylic acid showed over 90% inhibition of biofilm formation at specific concentrations, highlighting their potential as antifungal agents .
Material Science
This compound is also being explored for its applications in material science:
- Polymer Chemistry : The compound can be used to synthesize polymers with unique properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications, such as drug delivery systems and biodegradable plastics.
Computational Studies
Recent advancements include computational modeling studies that explore the interactions between methyl indole derivatives and biological targets. These studies help elucidate mechanisms of action and guide the design of new compounds with enhanced efficacy and reduced toxicity.
Properties
IUPAC Name |
methyl indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPBCYBMWVMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494193 | |
Record name | Methyl 1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39203-20-8 | |
Record name | Methyl 1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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